4-Bromobutyldimethylchlorosilane

Catalog No.
S1902024
CAS No.
52112-26-2
M.F
C6H14BrClSi
M. Wt
229.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobutyldimethylchlorosilane

CAS Number

52112-26-2

Product Name

4-Bromobutyldimethylchlorosilane

IUPAC Name

4-bromobutyl-chloro-dimethylsilane

Molecular Formula

C6H14BrClSi

Molecular Weight

229.62 g/mol

InChI

InChI=1S/C6H14BrClSi/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3

InChI Key

DGXZVRXSRWQLID-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCCBr)Cl

Canonical SMILES

C[Si](C)(CCCCBr)Cl

4-Bromobutyldimethylchlorosilane is an organosilicon compound characterized by its silane functional group and a bromobutyl substituent. Its chemical formula is C6_6H14_{14}BrClSi, indicating the presence of carbon, hydrogen, bromine, chlorine, and silicon atoms. The compound features a butyl group attached to a silicon atom, which is further substituted with two methyl groups and a chlorine atom. This unique structure provides it with distinctive chemical properties and reactivity.

4-Bromobutyldimethylchlorosilane is typically a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents but exhibits limited solubility in water. The presence of both halogen and silane functionalities makes it an interesting candidate for various

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various substituted silanes.
  • Hydrolysis: In the presence of water, 4-Bromobutyldimethylchlorosilane can hydrolyze to form silanol compounds and hydrochloric acid. This reaction is significant for modifying surfaces or creating silica-based materials.
  • Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds with other organic molecules.
  • Condensation Reactions: The compound can react with other silanes or silanol compounds to form siloxane linkages, contributing to the synthesis of silicone polymers.

The synthesis of 4-Bromobutyldimethylchlorosilane typically involves several steps:

  • Preparation of Bromobutylsilane: The initial step may involve the reaction between butyl lithium and chlorosilane to create a bromobutylsilane intermediate.
  • Halogen Exchange: This intermediate can then undergo halogen exchange reactions where chlorine is replaced by bromine, yielding 4-Bromobutyldimethylchlorosilane.
  • Direct Synthesis: Alternatively, direct synthesis from dimethylchlorosilane and 1-bromobutane can be performed under controlled conditions using catalysts or specific solvents to facilitate the reaction.

4-Bromobutyldimethylchlorosilane finds applications in various fields:

  • Surface Modification: It is used for modifying surfaces of materials such as glass, metals, and polymers to enhance their hydrophobicity or adhesion properties.
  • Synthesis of Silica-Based Materials: The compound serves as a precursor in the production of silica nanoparticles and other silica-based composites used in electronics and optics.
  • Organic Synthesis: It acts as a reagent in organic synthesis for constructing complex molecules through nucleophilic substitution reactions.
  • Adhesives and Sealants: Its unique properties make it suitable for use in adhesives and sealants that require strong bonding capabilities.

Interaction studies involving 4-Bromobutyldimethylchlorosilane primarily focus on its reactivity with various nucleophiles and its role in forming siloxane networks. Research indicates that its interactions can lead to enhanced material properties when used in composites or coatings. Additionally, studies on its hydrolysis products reveal potential applications in drug delivery systems where controlled release mechanisms are required.

Several compounds share structural similarities with 4-Bromobutyldimethylchlorosilane. Here are some notable examples:

Compound NameChemical FormulaKey Features
DimethyldichlorosilaneC2_2H6_6Cl2_2SiUsed as a precursor for silicone polymers; less reactive than 4-Bromobutyldimethylchlorosilane
TrimethylchlorosilaneC3_3H9_9ClSiCommonly used in surface modification; lacks bromine functionality
Butyldimethylsilyl chlorideC5_5H13_13ClSiSimilar structure but without bromine; used in organic synthesis
3-BromopropyltrimethoxysilaneC7_7H9_9BrO3_3SiUtilized for surface functionalization; different alkyl chain length

Uniqueness of 4-Bromobutyldimethylchlorosilane

The uniqueness of 4-Bromobutyldimethylchlorosilane lies in its combination of both bromine and chlorine substituents on a silicon atom, providing it with distinctive reactivity patterns that are not present in similar compounds. Its ability to participate in diverse

Dates

Last modified: 08-16-2023

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